molecular formula C24H25N3O4 B11224556 N-(2-methoxy-5-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11224556
M. Wt: 419.5 g/mol
InChI Key: BDOKKURSQLFJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the pyrrolidine moiety via amide bond formation.
  • Methoxylation and methylation of the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could be of particular interest.

Medicine

In medicine, N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE could be investigated as a potential therapeutic agent. Its mechanism of action, pharmacokinetics, and toxicity would be key areas of research.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives or compounds with similar functional groups. Examples could be:

  • 2-Methylquinoline
  • 4-Pyrrolidinylquinoline
  • N-Methoxyphenylacetamide

Uniqueness

The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and its potential biological activities. Its methoxy and methyl groups, along with the pyrrolidine and quinoline moieties, might confer unique properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O4/c1-16-9-10-21(31-2)19(13-16)25-22(28)15-27-20-8-4-3-7-17(20)18(14-23(27)29)24(30)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,28)

InChI Key

BDOKKURSQLFJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.